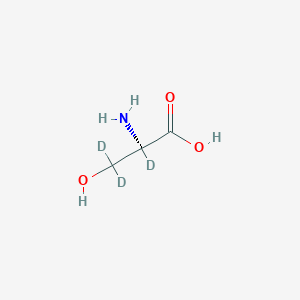
D-Serine-2,3,3-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Serine-2,3,3-d3 is a deuterium-labeled derivative of D-Serine, an amino acid that plays a crucial role in the central nervous system. The incorporation of deuterium atoms at specific positions in the molecule allows researchers to study metabolic pathways and enzymatic reactions involving serine with greater precision. This compound is particularly valuable in neurochemical research due to its involvement in neurotransmission and synaptic plasticity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the reaction of glycine and formaldehyde in the presence of a microorganism or its treated product that has D-Serine synthesis activity . The reaction conditions are carefully controlled to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: Industrial production of D-Serine-2,3,3-d3 involves large-scale synthesis using enzymatic processes. Enzymes such as serine racemase and D-amino acid oxidase are employed to catalyze the racemization and deamination reactions, respectively. These processes are optimized for high yield and purity, making the compound suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions: D-Serine-2,3,3-d3 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by D-amino acid oxidase, leading to the formation of hydroxypyruvate.
Racemization: Catalyzed by serine racemase, converting D-Serine to L-Serine and vice versa.
Dehydration: Catalyzed by serine racemase, resulting in the formation of pyruvate.
Common Reagents and Conditions:
Oxidation: D-amino acid oxidase, oxygen, and water.
Racemization: Serine racemase, pyridoxal 5’-phosphate.
Dehydration: Serine racemase, pyridoxal 5’-phosphate.
Major Products:
Hydroxypyruvate: Formed from the oxidation of D-Serine.
Pyruvate: Formed from the dehydration of D-Serine.
Wissenschaftliche Forschungsanwendungen
D-Serine-2,3,3-d3 has a wide range of scientific research applications, including:
Neurochemical Research: Used to study neurotransmission and synaptic plasticity by acting as a co-agonist of N-methyl-D-aspartate receptors.
Metabolomics: Employed in metabolomics studies to quantify the serine pool within cells and tissues.
Enzymatic Reaction Mechanisms: Utilized to investigate the mechanisms of enzymatic reactions involving serine by tracing the movement of deuterium atoms.
Medical Research: Explored for its potential therapeutic effects in neuropsychiatric disorders and ocular diseases such as diabetic retinopathy and glaucoma.
Wirkmechanismus
D-Serine-2,3,3-d3 exerts its effects primarily through its interaction with N-methyl-D-aspartate receptors. As a co-agonist, it binds to the GluN1 subunit of the receptor, in concert with GluN2-bound glutamate, facilitating the opening of the receptor and allowing the influx of sodium or calcium ions . This interaction modulates neurotransmission, synaptic plasticity, and long-term potentiation. Additionally, this compound influences the brain-derived neurotrophic factor signaling pathway, which plays a role in synaptic adaptations and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
L-Serine-2,3,3-d3: A deuterium-labeled derivative of L-Serine, used in similar research applications.
DL-Serine-2,3,3-d3: A mixture of D-Serine and L-Serine labeled with deuterium, used to study metabolic pathways and enzymatic reactions.
Uniqueness: D-Serine-2,3,3-d3 is unique due to its specific labeling with deuterium at the 2, 3, and 3 positions, which allows for precise tracing of metabolic pathways and enzymatic reactions. Its role as a co-agonist of N-methyl-D-aspartate receptors also distinguishes it from other serine derivatives, making it particularly valuable in neurochemical and medical research .
Eigenschaften
Molekularformel |
C3H7NO3 |
|---|---|
Molekulargewicht |
108.11 g/mol |
IUPAC-Name |
(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |
InChI-Schlüssel |
MTCFGRXMJLQNBG-MIRRBZTDSA-N |
Isomerische SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])O)N |
Kanonische SMILES |
C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


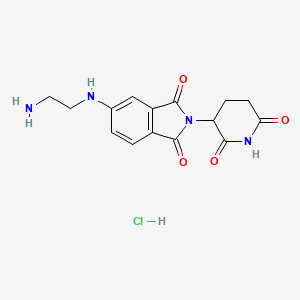
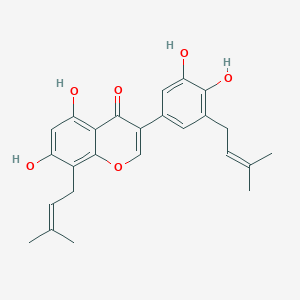
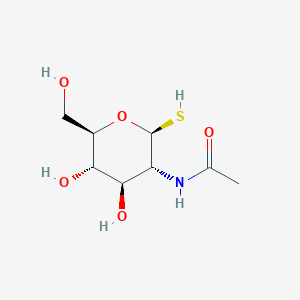

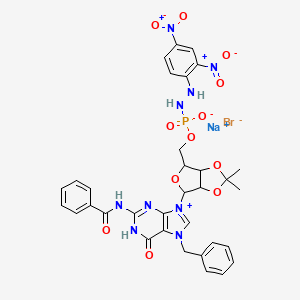


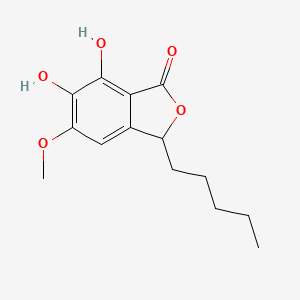
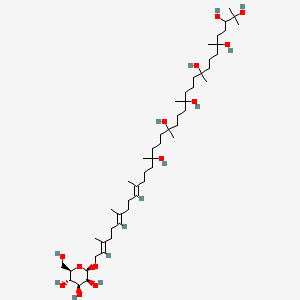
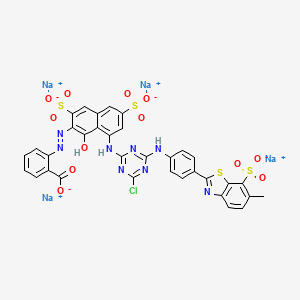
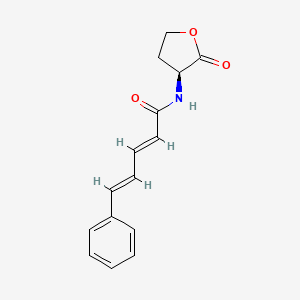
methyl phosphate](/img/structure/B12382438.png)
![2-[2-[[5-[[4-[(4-Fluorophenyl)methyl]-1-oxophthalazin-2-yl]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B12382440.png)

